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Compound of Interest

Compound Name: Rolofylline

Cat. No.: B1679515 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals understand the

conflicting results from clinical trials of Rolofylline, a selective adenosine A1 receptor

antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Rolofylline in acute heart failure (AHF) and

renal dysfunction?

Rolofylline is a selective adenosine A1 receptor antagonist. In patients with heart failure,

adenosine levels are often elevated, which can lead to vasoconstriction of the afferent

arterioles in the kidneys, increased sodium and water reabsorption in the proximal tubules, and

a decrease in the glomerular filtration rate (GFR).[1][2][3] By blocking the adenosine A1

receptors, Rolofylline was expected to increase renal blood flow, enhance diuresis, and

preserve renal function.[2][4]

Q2: Why were the initial, smaller studies of Rolofylline promising?

Smaller, pilot studies such as the PROTECT-Pilot and REACH UP studies suggested that

Rolofylline could be beneficial for patients with acute heart failure and renal impairment. The

PROTECT-Pilot study, in particular, showed trends toward improved dyspnea, less worsening

of renal function, and fewer deaths or readmissions for heart failure or renal dysfunction. These

promising early results led to the initiation of a large, pivotal Phase III trial.
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Q3: What were the key conflicting findings from the large Phase III PROTECT trial?

The Placebo-Controlled Randomized Study of the Selective Adenosine A1 Receptor Antagonist

Rolofylline for Patients Hospitalized with Acute Decompensated Heart Failure and Volume

Overload to Assess Treatment Effect on Congestion and Renal Function (PROTECT) trial, a

large study involving 2,033 patients, failed to confirm the positive findings of the earlier pilot

studies. The trial found no significant difference between Rolofylline and placebo for the

primary endpoint of treatment success (improvement in dyspnea without worsening heart

failure or renal function) or the secondary endpoints, including preventing persistent worsening

renal function.

Q4: What adverse events were associated with Rolofylline in the PROTECT trial?

The PROTECT trial revealed an increased risk of neurological events in patients treated with

Rolofylline. Investigator-reported seizures occurred in 0.8% of patients receiving Rolofylline
compared to none in the placebo group. Additionally, a higher incidence of stroke was observed

in the Rolofylline group (1.6%) compared to the placebo group (0.5%).

Troubleshooting Guide: Understanding the
Discrepancies
Issue: Why did the larger PROTECT trial fail to replicate the positive results of the pilot studies?

Possible Explanations:

Statistical Power and Patient Heterogeneity: Smaller studies may show promising trends that

do not hold up in a larger, more statistically powered trial with a more diverse patient

population. The broader inclusion criteria of a large Phase III trial can introduce more

variability in patient characteristics and responses to treatment.

Dose Selection: The 30 mg dose of Rolofylline used in the PROTECT trial was selected

based on the dose-finding pilot study. However, it's possible that this dose was not optimal

for the broader patient population in the larger trial, or that a different dosing strategy might

have yielded different results.
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Patient Risk Profile: A post-hoc analysis of the PROTECT trial suggested that the effect of

Rolofylline might be influenced by the patient's baseline clinical risk. The analysis indicated

that in low to intermediate-risk subgroups, Rolofylline was associated with a higher rate of

180-day all-cause mortality, while in a specific high-risk subgroup, mortality was lower in the

Rolofylline arm. This suggests that patient selection could be a critical factor in observing a

benefit.

Complexity of Cardiorenal Syndrome: The pathophysiology of cardiorenal syndrome is

complex and involves multiple pathways. Targeting only the adenosine A1 receptor may not

be sufficient to overcome the multifaceted nature of renal dysfunction in the context of acute

heart failure.

Data Presentation
Table 1: Key Efficacy Outcomes in Rolofylline Studies

Outcome
PROTECT-Pilot Study
(30mg Rolofylline vs.
Placebo)

PROTECT Trial (30mg
Rolofylline vs. Placebo)

Primary Endpoint

Trends toward improved

dyspnea and less worsening

renal function

No significant difference in

treatment success (OR 0.92,

p=0.35)

Persistent Worsening Renal

Function
Trend toward reduction

15.0% with Rolofylline vs.

13.7% with placebo (p=0.44)

60-Day Mortality or

Rehospitalization

Trend toward reduction (HR

0.55)

30.7% with Rolofylline vs.

31.9% with placebo (p=0.86)

Dyspnea Improvement

(Moderate/Marked)

Trend toward greater

improvement

52.0% with Rolofylline vs.

45.4% with placebo at 24/48

hours

Table 2: Key Safety Findings from the PROTECT Trial
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Adverse Event
Rolofylline
(n=1355)

Placebo (n=678) p-value

Seizures 11 (0.8%) 0 0.02

Stroke (through 60

days)
21 (1.6%) 3 (0.5%) 0.043

Serious Adverse

Events
13.8% 14.7% NS

Experimental Protocols
PROTECT Trial Methodology

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.

Patient Population: 2,033 patients hospitalized for acute heart failure with volume overload,

an estimated creatinine clearance between 20 and 80 ml/min, and elevated natriuretic

peptide levels.

Intervention: Patients were randomized (2:1) to receive either intravenous Rolofylline (30

mg/day) or placebo for up to 3 days, administered as a 4-hour infusion.

Primary Endpoint: A composite of treatment success (moderate or marked improvement in

dyspnea), treatment failure (death, rehospitalization for heart failure, or worsening heart

failure or renal function), or no change.

Secondary Endpoints: Persistent worsening renal function (defined as an increase in serum

creatinine of ≥0.3 mg/dl at both days 7 and 14, or initiation of hemofiltration/dialysis, or death

by day 7) and the 60-day rate of death or rehospitalization for cardiovascular or renal

causes.
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Caption: Proposed mechanism of action of Rolofylline in acute heart failure.
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Caption: Simplified experimental workflow of the PROTECT clinical trial.
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Caption: Logical relationship of conflicting results and contributing factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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